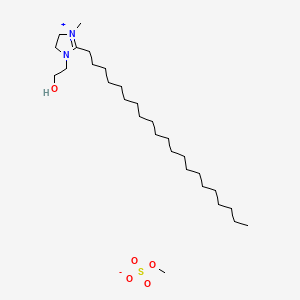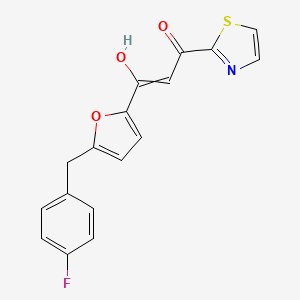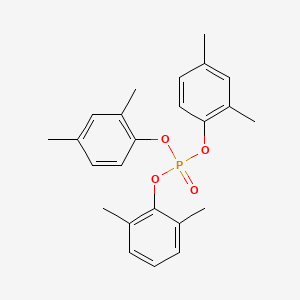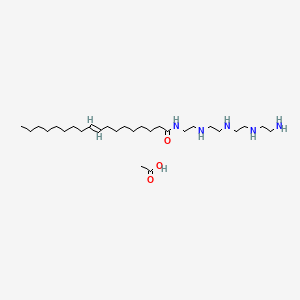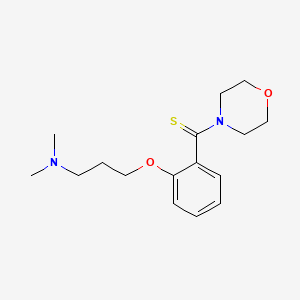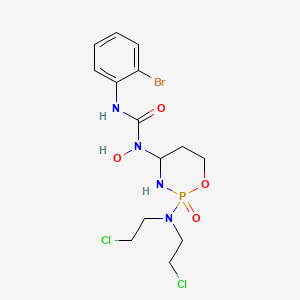
Nicotine blue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Nicotine blue is synthesized through the rapid auto-oxidation of two molecules of 2,3,6-trihydroxypyridine . This reaction occurs under aerobic conditions and is catalyzed by polyketide cyclase .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. Its production is primarily studied in the context of microbial degradation of nicotine, particularly in bacteria such as Rhodococcus sp. Y22 .
化学反応の分析
Types of Reactions: Nicotine blue undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to its precursor molecules under specific conditions.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and is often catalyzed by enzymes such as polyketide cyclase.
Reduction: Typically involves reducing agents like sodium borohydride under controlled conditions.
Major Products Formed:
α-Keto-glutaramate: Formed through the metabolism of this compound.
Other metabolites: Include various oxidized and reduced forms of the compound.
科学的研究の応用
Nicotine blue has several scientific research applications, including:
作用機序
Nicotine blue exerts its effects primarily through its role in the nicotine degradation pathway. It is formed by the condensation of 2,3,6-trihydroxypyridine and is further metabolized by enzymes such as polyketide cyclase . The molecular targets include various enzymes involved in the nicotine degradation pathway, and the pathways involved are primarily oxidative and reductive processes .
類似化合物との比較
2,3,6-Trihydroxypyridine: The precursor molecule for nicotine blue.
α-Keto-glutaramate: A metabolite formed from this compound.
6-Hydroxy-nicotine: Another intermediate in the nicotine degradation pathway.
Uniqueness: this compound is unique due to its formation through the autocatalytic condensation of 2,3,6-trihydroxypyridine and its distinctive blue color. It plays a crucial role in the microbial degradation of nicotine, making it a valuable compound for studying nicotine metabolism and bioremediation .
特性
CAS番号 |
29361-78-2 |
|---|---|
分子式 |
C10H4N2O6-2 |
分子量 |
248.15 g/mol |
IUPAC名 |
6-oxo-3-(2,5,6-trioxopyridin-3-yl)-1H-pyridine-2,5-diolate |
InChI |
InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18)/p-2 |
InChIキー |
FAPILHTVXITDRL-UHFFFAOYSA-L |
正規SMILES |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


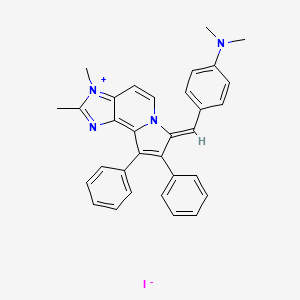
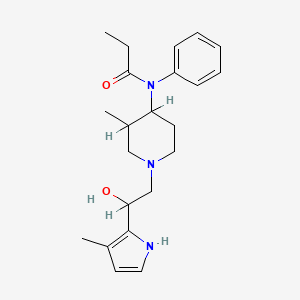
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)

